molecular formula C10H7F3O4 B2531446 Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate CAS No. 2140326-72-1

Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate

Cat. No.: B2531446
CAS No.: 2140326-72-1
M. Wt: 248.157
InChI Key: RMSVLEJJDALDNO-UHFFFAOYSA-N
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Description

Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate (CAS 2140326-72-1) is a high-purity fluorinated aromatic building block offered with a certified purity of 98% . This compound features a benzene ring symmetrically substituted with three fluorine atoms and two methyl ester groups, making it a versatile intermediate in synthetic organic chemistry, particularly for constructing more complex fluorinated molecular architectures . The presence of multiple fluorine atoms on the aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, which are key parameters in the development of active pharmaceutical ingredients (APIs) and advanced materials . As a diester, it can undergo various transformations, such as hydrolysis to the diacid or reduction to the dialdehyde, providing researchers with a flexible starting point for further derivatization. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Proper handling is essential; it should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O4/c1-16-9(14)6-4(11)3-5(12)7(8(6)13)10(15)17-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSVLEJJDALDNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1F)F)C(=O)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate can be synthesized through various methods. One common approach involves the esterification of 2,4,6-trifluoroisophthalic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate serves as a versatile building block in the synthesis of fluorinated organic compounds. The presence of fluorine atoms allows for unique reactivity patterns in nucleophilic substitution reactions. For instance, nucleophiles can replace fluorine atoms to yield various substituted benzene derivatives.
  • Biological Activity
    Research has indicated potential biological applications for derivatives of this compound. Studies are exploring its antimicrobial and anticancer properties. The electron-withdrawing nature of the fluorine atoms enhances the compound's interaction with biological targets.
  • Material Science
    The compound is utilized in the production of specialty polymers and materials that exhibit enhanced thermal and chemical stability. Its unique structure contributes to the development of materials with specific mechanical properties suitable for high-performance applications.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of this compound as a precursor in synthesizing novel fluorinated compounds that exhibit improved solubility and bioavailability in pharmaceutical formulations. The reaction conditions were optimized to maximize yield while minimizing by-products .

Case Study 2: Antimicrobial Activity

In a biological assay evaluating antimicrobial properties, derivatives synthesized from this compound showed significant activity against various bacterial strains. This highlights its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate is primarily influenced by the electron-withdrawing effects of the fluorine atoms. These effects increase the compound’s reactivity towards nucleophiles and stabilize the ester groups against hydrolysis . The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Inferred Properties
Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate 2,4,6-F; 1,3-COOCH₃ C₁₀H₇F₃O₄ 260.16 High electronegativity; potential use in electron-deficient aromatic systems .
Dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate 2-OH; 4-CH₃; 1,3-COOCH₃ C₁₁H₁₂O₅ 224.21 Reduced solubility due to hydroxyl group; applications in hydrogen-bonded frameworks .
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid 5-CF₃; 1,3-COOH C₉H₅F₃O₄ 234.13 Strong acidity (pKa ~2–3); catalyst or ligand in coordination chemistry .
Dimethyl 5′-bromo-(1,1′:3′,1′′-terphenyl)-4,4′′-dicarboxylate Bromo; terphenyl backbone C₂₈H₂₂BrO₄ 505.38 Bromine enhances cross-coupling reactivity (e.g., Suzuki-Miyaura) .
2,4,6-Trifluorobenzene-1,3-diol 2,4,6-F; 1,3-OH C₆H₃F₃O₂ 176.08 High polarity and acidity; limited thermal stability .

Substituent Effects

  • Fluorine vs. Hydroxyl Groups : The trifluoro substitution in the target compound creates a highly electron-deficient aromatic ring, favoring electrophilic substitution at meta positions. In contrast, hydroxyl groups (e.g., in 2,4,6-trifluorobenzene-1,3-diol) increase polarity and acidity but reduce stability under acidic conditions .
  • Ester vs. Acid Functionalization : The diacid analog (5-(trifluoromethyl)benzene-1,3-dicarboxylic acid) exhibits strong acidity due to carboxylic groups, whereas the dimethyl ester form (target compound) offers better solubility in organic solvents and serves as a precursor for hydrolysis reactions .

Physical Properties

  • Solubility : Fluorine and ester groups in the target compound likely enhance lipophilicity compared to hydroxylated analogs (e.g., dimethyl 2-hydroxy-4-methylbenzene-1,3-dicarboxylate), which exhibit higher aqueous solubility due to hydrogen bonding .
  • Thermal Stability : Trifluorinated diols (e.g., 2,4,6-trifluorobenzene-1,3-diol) may decompose at lower temperatures than their ester counterparts, as hydroxyl groups are prone to oxidation .

Biological Activity

Dimethyl 2,4,6-trifluorobenzene-1,3-dicarboxylate (C10H7F3O4) is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of isophthalic acid, characterized by the substitution of three hydrogen atoms on the benzene ring with fluorine atoms and the esterification of carboxyl groups with methanol. The presence of fluorine atoms significantly influences its chemical behavior and biological interactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. The electron-withdrawing nature of the fluorine substituents enhances the compound's reactivity towards microbial targets, potentially leading to effective inhibition of bacterial growth.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies highlight that certain derivatives show cytotoxic effects against various cancer cell lines. For instance, compounds with similar fluorinated structures have demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

The biological activity of this compound is largely attributed to its ability to interact with cellular components through nucleophilic substitution reactions. The fluorine atoms increase the compound's electrophilicity, facilitating reactions with nucleophiles such as thiols and amines. This mechanism may lead to the disruption of critical cellular processes in microbial and cancerous cells.

Case Studies

  • Antimicrobial Activity : A study explored the effectiveness of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antimicrobial agent.
  • Cytotoxicity in Cancer Cells : In vitro experiments demonstrated that derivatives of this compound exhibited cytotoxic effects on A549 (lung carcinoma) and HeLa (cervical carcinoma) cell lines. The study noted that some derivatives showed higher selectivity for cancer cells compared to non-tumoral cells .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Dimethyl 2,4,6-trichlorobenzene-1,3-dicarboxylateModerate anticancer propertiesChlorine substituents
Dimethyl 2,4,5,6-tetrafluorobenzene-1,3-dicarboxylateEnhanced stability and reactivityFour fluorine substituents
Dimethyl 2,4-dibromobenzene-1,3-dicarboxylateLimited biological activityBromine substituents

The comparative analysis shows that while this compound presents promising biological activities due to its unique fluorinated structure, other compounds exhibit varying degrees of efficacy based on their halogen substitutions.

Q & A

Q. How can this compound serve as a precursor for advanced materials (e.g., fluorinated polymers or MOFs)?

  • Methodological Answer : Explore its use in Suzuki-Miyaura couplings to build fluorinated aromatic frameworks. Characterize derived polymers via gel permeation chromatography (GPC) and thermogravimetric analysis (TGA). For MOFs, assess porosity via BET surface area measurements and CO₂ adsorption isotherms .

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